molecular formula C6H10O5 B8017468 3-Deoxyglucosone CAS No. 30382-30-0

3-Deoxyglucosone

Cat. No. B8017468
CAS RN: 30382-30-0
M. Wt: 162.14 g/mol
InChI Key: ZGCHLOWZNKRZSN-NTSWFWBYSA-N
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Description

3-Deoxyglucosone (3-DG) is a sugar that is notable because it is a marker for diabetes . It is a highly reactive 2-oxoaldehyde intermediate of the Maillard reaction produced during oxidative stress in response to excess sugar consumption and in association with diabetes .


Synthesis Analysis

3-DG is synthesized via the Maillard reaction and the polyol pathway, and is detoxified to 3-deoxyfructose and 2-keto-3-deoxygluconic acid .


Molecular Structure Analysis

The IUPAC name of 3-DG is 3-Deoxy-D-erythro-hexos-2-ulose . The systematic IUPAC name is (4S,5R)-4,5,6-Trihydroxy-2-oxohexanal . The molecular formula of 3-DG is C6H10O5 .


Chemical Reactions Analysis

3-DG rapidly reacts with protein amino groups to form advanced glycation end products (AGEs) such as imidazolone, pyrraline, N’- (carboxymethyl)lysine and pentosidine . Among these, imidazolone is the AGE most specific for 3-DG .


Physical And Chemical Properties Analysis

The molar mass of 3-DG is 162.141 g·mol−1 . The density of 3-DG is 1.406 g/ml . It is soluble in water, methanol, or hot ethanol .

Scientific Research Applications

  • Role in Diabetic Complications : 3-DG, identified as a potent protein crosslinking intermediate in the Maillard reaction, has been detected in diabetic serum. Elevated levels of 3-DG are linked to diabetic complications such as nephropathy. This suggests 3-DG's involvement in the development of diabetic complications through the formation of advanced glycation end products (AGEs) (Niwa et al., 1993).

  • Dietary Influence on Metabolism : The metabolic transit of dietary 3-DG involves its transformation into less reactive compounds like 3-deoxyfructose. Studies show that dietary choices significantly influence urinary excretion levels of 3-DG and its metabolites in humans, suggesting that diet plays a crucial role in the management of 3-DG levels (Degen et al., 2014).

  • Biological Activity and Clinical Disease : 3-DG is highly reactive and cytotoxic, synthesized through various pathways and detoxified to compounds like 3-deoxyfructose. Its activity is significant in the development of diseases such as aging, diabetes, and uremia, highlighting its importance in clinical research (Wan Chun-yang, 2009).

  • Potential Therapeutic Targets : Research into molecules like DYN 12, which inhibits the enzyme Amadorase responsible for 3DG production, shows promise in lowering plasma 3DG levels. Such findings offer potential therapeutic pathways for reducing diabetic complications (Kappler et al., 2001).

  • Effects on Protein Structure : 3-DG is a glycating agent affecting protein structures like H1 histone, leading to AGE formation and potential structural changes. This could influence chromatin structures in diabetic complications, suggesting a broader impact on cellular functions (Ashraf et al., 2015).

  • Formation in Food Processing : Studies have identified 3-DG formation during processes like malting, influencing final sensory quality in products like beer. This highlights the relevance of 3-DG in food chemistry and quality control (Nobis et al., 2019).

Safety and Hazards

There is no data available on the acute toxicity, skin irritation/corrosion, serious eye damage/irritation, and respiratory or skin sensitization of 3-DG . It is recommended to ensure good ventilation of the work station and wear personal protective equipment when using 3-DG .

Future Directions

Understanding the molecular links between AGEs and vascular injury is important for improving patient outcomes . 3-DG has been studied for its potential use in the treatment of diabetes, cancer, and neurological disorders . It has also been used to study the effects of glycation on proteins, and to investigate the role of 3-DG in the regulation of gene expression and cell signaling.

properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193820
Record name 3-Deoxyglucosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4084-27-9, 30382-30-0
Record name 3-Deoxyglucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4084-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyglucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name erythro-Hexosulose, 3-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyglucosone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Deoxy-D-glucosone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-DEOXYGLUCOSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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